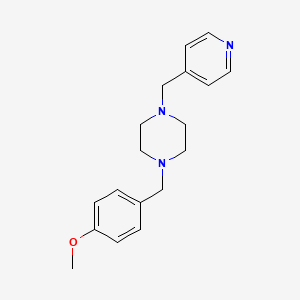
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is complex and not yet fully understood. However, it is thought to act primarily as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival. This compound has also been investigated for its potential to modulate the immune system, with some studies suggesting that it may have immunomodulatory effects.
実験室実験の利点と制限
One of the primary advantages of using N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its well-established antioxidant activity, which makes it a useful tool for investigating oxidative stress and related cellular processes. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to using N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments, including its potential to interact with other compounds and its limited solubility in some solvents.
将来の方向性
There are many potential future directions for research on N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea and its applications. Some possible areas of investigation include further studies of its antioxidant and anti-inflammatory effects, as well as investigations into its potential therapeutic applications in a range of diseases and conditions. Additionally, there may be opportunities to develop new derivatives of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea that have improved solubility or other desirable properties for use in research.
合成法
The synthesis of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea typically involves the reaction of 2,5-dimethylaniline with pyridine-4-carboxaldehyde in the presence of thiourea and a catalyst such as zinc chloride. This reaction yields N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea as a crystalline white solid, which can be purified through recrystallization or other methods.
科学的研究の応用
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is as an antioxidant, due to its ability to scavenge free radicals and protect cells from oxidative damage. This property has led to investigations into the use of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea as a potential treatment for a range of diseases and conditions, including cancer, neurodegenerative disorders, and cardiovascular disease.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-3-4-12(2)14(9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBUBMUKYFKZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)
